2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-2-27-18-11-5-15(6-12-18)14-20(26)24-17-9-7-16(8-10-17)21-25-19-4-3-13-23-22(19)28-21/h3-13H,2,14H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEYDWZZKONLGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized with phenyl and ethoxyphenyl groups. Common reagents used in these reactions include ethyl bromoacetate, 4-ethoxyaniline, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound are still under development, as the compound is primarily used in research settings. scaling up the synthesis would likely involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine core can engage in π-π stacking interactions, while the ethoxyphenyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole derivatives: These compounds share a similar core structure and are also used in organic electronics and medicinal chemistry.
Pyridine-based compounds: These compounds have similar electronic properties and can be used in similar applications.
Uniqueness
What sets 2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide apart is its unique combination of functional groups, which allows for a diverse range of interactions and applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a versatile and valuable compound for scientific research .
Biological Activity
2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse pharmacological properties. This article will explore the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure consists of an ethoxyphenyl group attached to a thiazolo[5,4-b]pyridine moiety through an acetamide linkage. The synthesis typically involves multi-step organic reactions, starting from the preparation of the thiazolo[5,4-b]pyridine core and subsequent functionalization with phenyl and ethoxy groups. Common reagents include ethyl bromoacetate and various catalysts to facilitate bond formation .
Antitumor Activity
Research indicates that compounds containing the thiazolo[5,4-b]pyridine structure exhibit significant antitumor properties. For instance, derivatives with similar structures have shown cytotoxic activity against various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) . The mode of action often involves the inhibition of specific molecular targets within cancer cells, leading to apoptosis.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.61 ± 1.92 |
| Compound B | HCT-116 | 1.98 ± 1.22 |
| Compound C | A549 | <10 |
The biological activity of this compound is primarily attributed to its ability to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways that regulate cell growth and survival . By disrupting these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
SAR studies have demonstrated that modifications to the thiazolo[5,4-b]pyridine core and the substituents on the phenyl rings significantly influence biological activity. For example:
- Electron-donating groups on the phenyl ring enhance cytotoxicity.
- The presence of specific functional groups can improve binding affinity to target proteins .
Case Studies
Recent studies have investigated various derivatives of thiazolo[5,4-b]pyridine for their biological activities:
- Anticonvulsant Activity : Certain thiazole derivatives have shown promising anticonvulsant properties in animal models, suggesting potential for neurological applications .
- Antimicrobial Properties : Compounds with similar structures have exhibited antibacterial activity comparable to standard antibiotics .
Future Directions
Ongoing research aims to optimize the synthesis of this compound derivatives to enhance their biological activities. Investigations into their pharmacokinetics and toxicity profiles are essential for assessing their viability as therapeutic agents.
Q & A
Q. How can crystallography resolve ambiguities in structural assignments?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C-S bond in thiazolo-pyridine) .
- Cambridge Structural Database (CSD) : Compare with analogs (e.g., CSD refcode XXXX for similar acetamides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
